An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Piperidyl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Piperidyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Piperidyl)ethanol, also known as 4-piperidineethanol, is a versatile heterocyclic amine derivative with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block in the development of various pharmaceuticals, including central nervous system agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Piperidyl)ethanol, detailing experimental protocols for their determination and presenting quantitative data in a structured format. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity and Structure
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IUPAC Name: 2-(Piperidin-4-yl)ethanol
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Synonyms: 4-Piperidineethanol, 2-(4-Piperidyl)ethanol, 4-(2-Hydroxyethyl)piperidine[1][2][3]
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Chemical Structure:
Physicochemical Properties
The physicochemical properties of 1-(4-Piperidyl)ethanol are critical for its handling, formulation, and biological activity. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Physical State | White to off-white low melting crystalline solid or colorless to pale yellow liquid at room temperature.[1][3][5] | [1][3][5] |
| Melting Point | 45-50 °C | [3][5] |
| Boiling Point | 131-136 °C at 17 mmHg | [3] |
| Density | 1.0059 g/cm³ at 15 °C | [3] |
| Refractive Index (n20/D) | 1.4902 | [3] |
| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [1] |
| pKa | 15.10 ± 0.10 (Predicted) | [1] |
| LogP | 0.69720 | [3] |
Experimental Protocols for Physicochemical Property Determination
Detailed methodologies for determining the key physicochemical properties of 1-(4-Piperidyl)ethanol are provided below.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
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Apparatus: Digital melting point apparatus, capillary tubes.
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Procedure:
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A small amount of finely powdered 1-(4-Piperidyl)ethanol is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rate of 10-20 °C/min for a preliminary determination.
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For an accurate measurement, the apparatus is cooled, and a fresh sample is heated at a slower rate of 1-2 °C/min as the temperature approaches the approximate melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
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Boiling Point Determination
The boiling point at reduced pressure is determined using a distillation apparatus.
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Apparatus: Short-path distillation apparatus, vacuum pump, manometer, heating mantle, thermometer.
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Procedure:
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A sample of 1-(4-Piperidyl)ethanol is placed in the distillation flask with a boiling chip.
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The apparatus is assembled, and the system is evacuated to the desired pressure (e.g., 17 mmHg).
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The sample is heated gently.
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The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.
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Solubility Assessment
A qualitative assessment of solubility in various solvents is performed.
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Apparatus: Test tubes, vortex mixer.
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Procedure:
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Approximately 10 mg of 1-(4-Piperidyl)ethanol is added to 1 mL of the solvent (water, chloroform, methanol) in a test tube.
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The mixture is agitated using a vortex mixer for 1 minute.
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The mixture is visually inspected for the dissolution of the solid.
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pKa Determination
The acid dissociation constant (pKa) is determined by potentiometric titration.
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Apparatus: pH meter, burette, magnetic stirrer, beaker.
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Procedure:
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A known concentration of 1-(4-Piperidyl)ethanol is dissolved in deionized water.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is measured after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted.
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The pKa is determined from the pH at the half-equivalence point.
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LogP Determination
The octanol-water partition coefficient (LogP) is determined using the shake-flask method followed by HPLC analysis.
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Apparatus: Separatory funnel, mechanical shaker, HPLC system with a UV detector.
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Procedure:
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A known amount of 1-(4-Piperidyl)ethanol is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
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The mixture is shaken in a separatory funnel for a set period to allow for partitioning.
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The mixture is allowed to stand until the two phases completely separate.
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The concentration of the compound in both the n-octanol and water phases is determined using a calibrated HPLC method.
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
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Synthesis and Spectroscopic Characterization
Synthesis
1-(4-Piperidyl)ethanol can be synthesized via the reduction of 4-piperidineacetic acid. A representative synthesis workflow is depicted below.[6]
Caption: Synthesis workflow for 1-(4-Piperidyl)ethanol via reduction.
Spectroscopic Data
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Technique: Fourier Transform Infrared (FTIR) spectroscopy, Attenuated Total Reflectance (ATR).
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Sample Preparation: The sample can be analyzed as a neat liquid or a KBr pellet.
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Expected Absorptions:
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O-H stretch: Broad peak around 3300-3400 cm⁻¹ (alcohol)
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N-H stretch: Peak around 3300-3500 cm⁻¹ (secondary amine)
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C-H stretch: Peaks around 2850-2950 cm⁻¹ (aliphatic)
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C-O stretch: Peak around 1050-1150 cm⁻¹ (primary alcohol)
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Predicted NMR data is available, though experimental spectra would be required for definitive structural confirmation.
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¹H NMR (Predicted): Chemical shifts would be expected for the protons on the piperidine ring, the ethyl chain, and the hydroxyl and amine groups.
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¹³C NMR (Predicted): Signals corresponding to the carbon atoms of the piperidine ring and the ethyl group would be observed.
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Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
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Expected Fragmentation: The mass spectrum would show the molecular ion peak (M⁺) at m/z 129, along with characteristic fragment ions resulting from the loss of functional groups.
Biological and Pharmaceutical Relevance
1-(4-Piperidyl)ethanol serves as a key intermediate in the synthesis of a variety of biologically active molecules.[7] Its structural motif, a piperidine ring coupled with an ethanol side chain, is a common feature in compounds targeting the central nervous system.[3] It is utilized in the development of:
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Antipsychotics
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Antidepressants
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Analgesics[7]
The physicochemical properties outlined in this guide are fundamental to understanding its reactivity, bioavailability, and suitability for various pharmaceutical formulations.
Safety and Handling
1-(4-Piperidyl)ethanol is classified as an irritant.[4] It may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of 1-(4-Piperidyl)ethanol. The tabulated data, along with the experimental and synthesis protocols, offer a comprehensive resource for scientists and researchers. A thorough understanding of these properties is essential for the effective utilization of this compound in pharmaceutical research and development, as well as in broader chemical synthesis applications.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the physicochemical characterization of a compound like 1-(4-Piperidyl)ethanol.
Caption: General workflow for physicochemical characterization.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Piperidineethanol | 622-26-4 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
